molecular formula C20H16ClNO4 B14101983 1-(4-Chlorophenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Chlorophenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14101983
M. Wt: 369.8 g/mol
InChI Key: MYVWYZYUPJZPLK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound that belongs to the class of chromeno[2,3-c]pyrroles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the 4-chlorophenyl group: This step may involve a substitution reaction using 4-chlorobenzene or its derivatives.

    Attachment of the 2-methoxyethyl group: This can be done through an alkylation reaction using 2-methoxyethyl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction to form reduced analogs using reducing agents.

    Substitution: Substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes involved in biological pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    Pathways: Interference with key pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione analogs: Compounds with similar structures but different substituents.

    Chromeno[2,3-c]pyrrole derivatives: Other compounds in the same class with varying biological activities.

Properties

Molecular Formula

C20H16ClNO4

Molecular Weight

369.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(2-methoxyethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C20H16ClNO4/c1-25-11-10-22-17(12-6-8-13(21)9-7-12)16-18(23)14-4-2-3-5-15(14)26-19(16)20(22)24/h2-9,17H,10-11H2,1H3

InChI Key

MYVWYZYUPJZPLK-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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